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Compound of Interest

Compound Name: Maxadilan

Cat. No.: B591008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two potent vasoactive

and cytoprotective peptides: Maxadilan and Pituitary Adenylate Cyclase-Activating

Polypeptide-38 (PACAP-38). The information presented is based on experimental data from

preclinical studies, offering a valuable resource for researchers in pharmacology, neuroscience,

and immunology.

At a Glance: Maxadilan vs. PACAP-38
Feature Maxadilan PACAP-38

Primary Receptor
PAC1 Receptor (highly

selective)

PAC1, VPAC1, and VPAC2

Receptors

Key In Vivo Effects

Potent Vasodilation, Anti-

inflammatory, Atheroprotective,

Immunomodulatory

Potent Vasodilation,

Neuroprotective,

Cardioprotective, Anti-

inflammatory

Therapeutic Potential
Atherosclerosis, Inflammatory

Diseases, Endotoxemia

Stroke, Neurodegenerative

Diseases, Myocardial

Infarction, Inflammatory

Conditions
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Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from in vivo studies, providing a direct

comparison of the therapeutic effects of Maxadilan and PACAP-38 in various preclinical

models.

Vasodilation and Vascular Effects
Parameter Maxadilan PACAP-38

Experimental
Model

Arteriolar Dilation
Induces significant

arteriolar dilation.[1]

Induces significant

arteriolar dilation.[1]

Hamster Cheek

Pouch

Plasma Leakage
Induces plasma

leakage.[1]

Induces plasma

leakage.[1]

Hamster Cheek

Pouch

Leukocyte

Accumulation

Induces leukocyte

accumulation.[1]

Induces leukocyte

accumulation.[1]

Hamster Cheek

Pouch

Anti-inflammatory and Cytoprotective Effects
Parameter Maxadilan PACAP-38

Experimental
Model

Survival in

Endotoxemia

Protected BALB/c

mice against a lethal

dose of LPS.[2][3]

Significantly protected

mice against a lethal

dose of LPS.[2][3][4]

Lipopolysaccharide

(LPS)-induced

endotoxemia in mice

TNF-α Reduction

Reduced serum TNF-

α levels by

approximately tenfold.

[2][3]

Not explicitly

quantified in the same

study.

LPS-induced

endotoxemia in mice

IL-10 Increase
Caused a threefold

increase in IL-10.[2][3]

Not explicitly

quantified in the same

study.

LPS-induced

endotoxemia in mice

Atheroprotective Effects
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Parameter Maxadilan PACAP-38
Experimental
Model

Lumen Stenosis

Reduction (Standard

Chow)

Inhibited lumen

stenosis by 70%

(7.2% vs. 2.1%).[5]

Data not available in a

comparable model.
ApoE-deficient mice

Lumen Stenosis

Reduction

(Cholesterol-Enriched

Diet)

Reduced lumen

stenosis by 86.5%

(42.1% vs. 5.7%).[5]

Data not available in a

comparable model.
ApoE-deficient mice

Reduction in TNF-α+

Area in Plaques

(CED)

Reduced by 18.3%.[5]

[6]

Data not available in a

comparable model.
ApoE-deficient mice

Reduction in IL-1β+

Area in Plaques (SC)

Reduced by 23.6%.[5]

[6]

Data not available in a

comparable model.
ApoE-deficient mice

Neuroprotective Effects
Parameter Maxadilan PACAP-38

Experimental
Model

Infarct Size Reduction
Data not available in a

comparable model.

Reduced infarct size

by 50.88% when

administered 4 hours

after MCAO.[7][8]

Reduced infarct

volume to

approximately 18.8%

from 36% (a 48%

reduction) after 2

hours of MCAO and

48 hours of

reperfusion.[9]

Transient Middle

Cerebral Artery

Occlusion (MCAO) in

rats

Experimental Protocols
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Hamster Cheek Pouch Model for Vasodilation and
Inflammation

Animal Model: Male golden hamsters.

Procedure: The hamster cheek pouch is prepared for in vivo microscopy. The

microcirculation is visualized, and baseline measurements of arteriolar diameter, plasma

leakage (using FITC-dextran), and leukocyte accumulation (using rhodamine) are recorded.

[1][10]

Treatment: Maxadilan (134 nM) or PACAP-38 (50 nM) is applied topically to the cheek

pouch.[1]

Endpoints: Changes in arteriolar diameter, fluorescence intensity (indicating plasma

leakage), and the number of accumulated leukocytes are measured over time.[1]

Murine Model of Endotoxemia
Animal Model: BALB/c mice.[2][3][4]

Procedure: Mice are intraperitoneally (i.p.) injected with a lethal dose of lipopolysaccharide

(LPS).

Treatment: Maxadilan (1 to 10 µg) or PACAP-38 (3 µg) is administered i.p. prior to the LPS

challenge.[2][3][4][11]

Endpoints: Survival is monitored over several days. Serum levels of cytokines such as TNF-

α, IL-6, and IL-10 are measured.[2][3]

Atherosclerosis Model in ApoE-Deficient Mice
Animal Model: Adult male ApoE-/- mice.[5][6][12]

Diet: Mice are fed either a standard chow (SC) or a cholesterol-enriched diet (CED).[5][6][12]

Treatment: Maxadilan (20 nmol/kg) is administered intraperitoneally.[12][13]
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Endpoints: After a defined period, the brachiocephalic trunk is analyzed for atherosclerotic

plaque size, lumen stenosis, and immunohistochemical staining for inflammatory markers

(TNF-α, IL-1β) and apoptosis (caspase-3).[5][6][12][13]

Rat Model of Focal Cerebral Ischemia (Stroke)
Animal Model: Male rats.

Procedure: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO)

for a specified duration (e.g., 2 hours), followed by reperfusion.[7][8][9]

Treatment: PACAP-38 is administered intravenously as a bolus followed by infusion at

various time points after MCAO.[7][8] For example, a bolus of 20 nmol/kg followed by an

infusion of 160 pmol/µL per hour for 48 hours.[8] In another study, a single i.v. injection of 30

ng/kg was administered.[9]

Endpoints: Infarct size is determined by staining brain sections with triphenyltetrazolium

chloride (TTC) and quantified using image analysis.[7][8] Neurological deficits can also be

assessed.

Signaling Pathways
Maxadilan Signaling Pathway
Maxadilan is a highly selective agonist for the Pituitary Adenylate Cyclase-Activating

Polypeptide Type 1 Receptor (PAC1R).[14] Its binding to the PAC1 receptor is the primary step

in its signaling cascade. This interaction can lead to the activation of downstream effectors,

though the pathways are less extensively characterized than those of PACAP-38. In the context

of inflammation, Maxadilan's signaling may also involve the CXCR1/2 pathway, contributing to

leukocyte accumulation and plasma leakage.[1]

Maxadilan PAC1 Receptor
 Binds

G Protein Activates

CXCR1/2 Pathway

 Cross-talk?

Adenylyl Cyclase Activates cAMP Produces
Protein Kinase A

 Activates

Cellular Response
(e.g., Vasodilation,
Anti-inflammation)

 Contributes to
Inflammation
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Maxadilan Signaling Cascade

PACAP-38 Signaling Pathway
PACAP-38 exhibits a broader receptor activation profile compared to Maxadilan, binding with

high affinity to the PAC1 receptor and also activating VPAC1 and VPAC2 receptors.[15] This

allows PACAP-38 to initiate a wider range of intracellular signaling cascades. The primary

pathways involve the activation of Gs and Gq proteins. Gs protein activation stimulates

adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of

Protein Kinase A (PKA). Gq protein activation stimulates phospholipase C (PLC), which in turn

leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in

increased intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, PACAP-

38 can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway.

Receptors

PAC1

Gs

Gq

MAPK Pathway

VPAC1

VPAC2

PACAP-38 Adenylyl Cyclase Activates

Phospholipase C
 Activates

cAMP
 Produces

IP3

DAG

PKA Activates

Cellular Response
(e.g., Neuroprotection,

Cardioprotection,
Anti-inflammation)

[Ca2+]i
 Increases

PKC
 Activates

 Activates

Click to download full resolution via product page

PACAP-38 Signaling Pathways
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Both Maxadilan and PACAP-38 demonstrate potent and therapeutically relevant in vivo

efficacy across a range of preclinical models.

Maxadilan's high selectivity for the PAC1 receptor makes it a valuable tool for dissecting

PAC1-mediated effects and a promising candidate for conditions where targeted PAC1

agonism is desired, such as in the treatment of atherosclerosis. Its profound anti-inflammatory

and immunomodulatory properties are also of significant interest.

PACAP-38, with its broader receptor activation profile, exhibits a wider array of cytoprotective

effects, most notably its well-documented neuroprotective and cardioprotective actions. This

makes PACAP-38 a compelling candidate for acute and chronic conditions affecting the central

nervous and cardiovascular systems.

The choice between these two peptides for therapeutic development will ultimately depend on

the specific pathological context and the desired pharmacological outcome. The data presented

in this guide provides a foundation for researchers to make informed decisions in the design of

future studies and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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